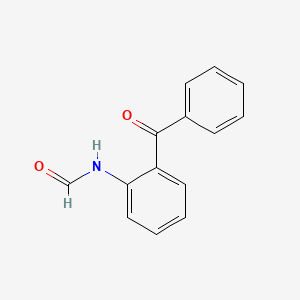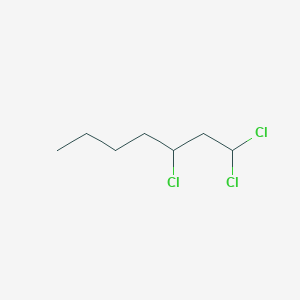![molecular formula C15H13IO5S B14625164 Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- CAS No. 58300-87-1](/img/structure/B14625164.png)
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-: is an organic compound that features a benzaldehyde core substituted with an iodophenyl sulfonyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde core undergoes sulfonylation and iodination reactions under controlled conditions. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted benzaldehyde derivatives
Aplicaciones Científicas De Investigación
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles, leading to the formation of cationic intermediates.
Molecular Targets: The sulfonyl and iodophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde, 4-[(4-iodophenyl)sulfonyl]-3,5-dimethoxy-
- Benzaldehyde, 3-[(4-bromophenyl)sulfonyl]-4,5-dimethoxy-
- Benzaldehyde, 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethoxy-
Uniqueness
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- is unique due to the presence of the iodophenyl sulfonyl group, which imparts distinct reactivity and potential biological activity compared to its brominated or chlorinated analogs. The combination of the sulfonyl and methoxy groups also contributes to its unique chemical properties and applications.
Propiedades
Número CAS |
58300-87-1 |
|---|---|
Fórmula molecular |
C15H13IO5S |
Peso molecular |
432.2 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)sulfonyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13IO5S/c1-20-13-7-10(9-17)8-14(15(13)21-2)22(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3 |
Clave InChI |
CPKQWHMCSHDGKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=O)S(=O)(=O)C2=CC=C(C=C2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
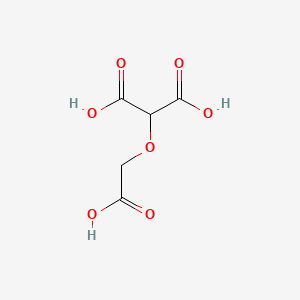
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
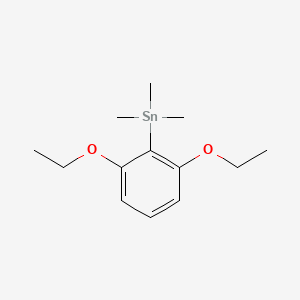
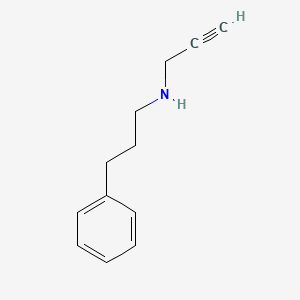
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
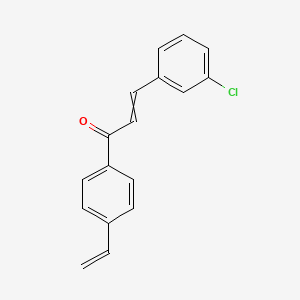
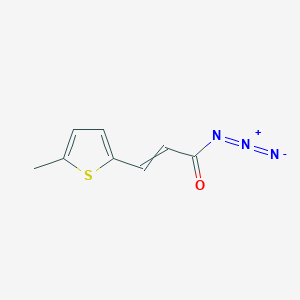
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
